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Lenvatinib is an oral multikinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors
and other proangiogenic and oncogenic pathway-related kinases [1]. Its pharmacokinetics are significantly

altered in patients with severe hepatic impairment (Child-Pugh C).

A dedicated open-label, single-dose study assessed the pharmacokinetics of lenvatinib in subjects with

varying degrees of hepatic function [2]. The key findings were:

e Mild or Moderate Hepatic Impairment (Child-Pugh A or B): No clinically meaningful effects on
lenvatinib pharmacokinetics were observed. Therefore, no initial dose adjustment is necessary for
these patients [3] [2].

¢ Severe Hepatic Impairment (Child-Pugh C): The study found a 170% increase in AUC (Area
Under the Curve) and an extension of the elimination half-life (37 hours versus 23 hours in normal
hepatic function). These changes indicate significantly increased drug exposure, necessitating a
reduced starting dose to maintain a safe and tolerable profile [2].

The changes in exposure for total plasma concentrations were generally less pronounced than for free
concentrations, suggesting alterations in plasma protein binding in subjects with severe hepatic impairment

[2].

Dosage Adjustment Guidelines by Indication and
Hepatic Function
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The following table summarizes the recommended starting doses of lenvatinib for patients with severe
hepatic impairment (Child-Pugh C), stratified by cancer type. No dose adjustment is recommended for

patients with mild to moderate (Child-Pugh A or B) hepatic impairment [3].

L Normal Hepatic Function Severe Hepatic Impairment / Child-
Cancer Indication . )
(Starting Dose) Pugh C (Starting Dose)
Differentiated Thyroid 24 mg once dalily [3] 14 mg once daily [3]

Cancer (DTC)

| Renal Cell Carcinoma (RCC) (in combination with pembrolizumab or everolimus) | 18 mg or 20 mg once
daily* [3] | 10 mg once daily [3] | | Endometrial Carcinoma (EC) (in combination with pembrolizumab) |
20 mg once daily [3] | 10 mg once daily [3] | | Hepatocellular Carcinoma (HCC) | 12 mg (=60 kg) or 8 mg
(<60 kg) once daily [3] | No recommended dose; use is contraindicated in moderate to severe impairment

[4] [5] |

Note: The dose for RCC depends on the combination therapy: 20 mg with pembrolizumab; 18 mg with

everolimus [3].

For patients with HCC, the prescribing information is more restrictive. There is no recommended dose for
patients with moderate (Child-Pugh B) or severe (Child-Pugh C) hepatic impairment, and lenvatinib is not

indicated for this patient population [4] [5].

Experimental Protocol: Assessing Lenvatinib PK in
Hepatic Impairment

This protocol is based on the pivotal clinical study that informed the dose adjustment guidelines [2].

1. Study Objective: To characterize the single-dose pharmacokinetics of lenvatinib in subjects with varying

degrees of hepatic impairment compared to subjects with normal hepatic function.

2. Subject Classification:

e Groups: Enroll subjects into four cohorts based on hepatic function:
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(e]

Normal hepatic function (n=8)
Mild hepatic impairment (Child-Pugh A, n=6)
Moderate hepatic impairment (Child-Pugh B, n=6)
o Severe hepatic impairment (Child-Pugh C, n=6)
e Matching: Subjects in the hepatic impairment groups should be matched to subjects with normal
hepatic function based on age, weight, and gender.

[¢]

[¢]

3. Dosing and Sample Collection:

e Dose: Administer a single oral dose of 10 mg lenvatinib to subjects with normal, mild, and moderate
hepatic impairment. Administer a single 5 mg dose to subjects with severe hepatic impairment.

e Sample Collection: Collect plasma and urine samples at predefined time points over 14 days post-
dose.

4. Bioanalytical Method:

e Technique: Use validated chromatography/tandem mass spectrometry (LC-MS/MS) methods.
¢ Analytes: Quantify concentrations of free (unbound) and total lenvatinib, as well as its major
metabolites.

5. Pharmacokinetic and Statistical Analysis:

e Parameters: Calculate key PK parameters for free and total lenvatinib using non-compartmental
analysis (NCA). Primary parameters include:
o (C_{max}): Maximum observed plasma concentration
o (AUC_{0-inf}): Area under the plasma concentration-time curve from time zero to infinity
o (t_{1/2}): Apparent terminal elimination half-life
e Comparison: Statistically compare dose-normalized ( C_{max} ) and AUC values between the
hepatic impairment groups and the normal hepatic function group. A change of >50% is typically
considered clinically meaningful.

Adverse Event Management and Dose Modification
Protocol

Effective management of adverse events (AEs) is crucial to ensure patients can continue treatment at the
highest possible dose for maximum therapeutic benefit [1]. The following workflow outlines the general

management strategy.
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The management strategy for specific, clinically important AEs is detailed in the table below, based on

prescribing information and expert consensus [3] [1].

Adverse Reaction Recommended Dose Modification

| Hypertension | Grade 3: Withhold until controlled to Grade <2 with antihypertensive therapy. Resume at a
reduced dose. Grade 4: Permanently discontinue. | | Cardiac Dysfunction | Grade 3: Withhold until
improvement to Grade 0-1. Resume at a reduced dose or discontinue. Grade 4: Permanently discontinue. | |
Hepatotoxicity | Grade 3 or 4: Withhold until improvement to Grade 0-1. Resume at a reduced dose or
discontinue. Permanently discontinue for hepatic failure. | | Proteinuria | 22 g/24 hours: Withhold until
proteinuria is <2 g/24 hours. Resume at a reduced dose. Nephrotic Syndrome: Permanently discontinue. | |

GI Perforation or Fistula | Any Grade: Permanently discontinue for GI perforation. Grade 3 or 4 Fistula:
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Permanently discontinue. | | Other Persistent/Intolerable AEs | Grade 2 or 3: Withhold until improvement
to Grade 0-1. Resume at a reduced dose. Grade 4: Permanently discontinue (except non-life-threatening lab

abnormalities). |

Conclusion

The management of lenvatinib in patients with hepatic impairment is a critical component of safe and
effective therapy. Dose adjustments are mandatory in severe hepatic impairment for all indications except
HCC, for which the drug is not recommended. Proactive monitoring, early intervention for adverse events,
and strategic dose modifications using the provided protocols are essential to maximize treatment duration

and clinical outcomes for patients.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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